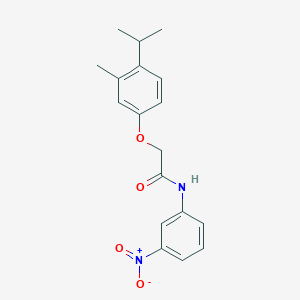

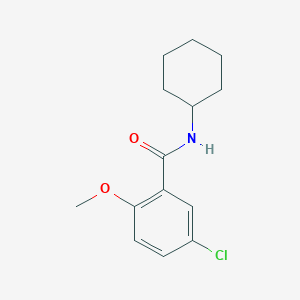

![molecular formula C14H18N4O2 B5545869 6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile and related compounds generally involves multicomponent reactions. A common approach includes the four-component condensation of carbonyl compounds (aromatic aldehydes, heterocyclic ketones), malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of triethylamine as a catalyst. This method facilitates the selective formation of pyrano[2,3-c]pyrazoles, showcasing the efficiency and versatility of multicomponent reactions in synthesizing complex molecules (Litvinov et al., 2009).

Molecular Structure Analysis

Molecular structure analyses of such compounds typically involve spectroscopic methods and X-ray crystallography. For instance, compounds like 6'-amino-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile have been studied for their spectral and X-ray crystallographic behaviors, revealing insights into their conformation and the orientation of substituents in the crystal structure. These studies are crucial for understanding the structural basis of the reactivity and properties of these compounds (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile includes its involvement in multicomponent reactions, showcasing its versatility as a building block for the synthesis of a wide range of biologically active and structurally diverse molecules. The reactivity can be attributed to the presence of amino and cyano groups, which participate in various reactions, including cycloadditions and nucleophilic substitutions (Patel, 2017).

科学的研究の応用

Green Corrosion Inhibitors

The compound and its derivatives, particularly those within the spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] family, have been synthesized and explored for their inhibition effects on mild steel corrosion in hydrochloric acid solution. Utilizing green chemistry principles, these compounds have shown high inhibition efficiency, suggesting their potential as environmentally friendly corrosion inhibitors. Experimental and theoretical studies have revealed their adsorption behavior and interaction energies, supporting their application in corrosion protection (Gupta et al., 2018).

Multicomponent Synthesis

Research into the synthesis of complex molecules using multicomponent reactions (MCRs) has highlighted the utility of pyrano[2,3-c]pyrazole derivatives. These compounds are products of a one-pot, four-component cyclocondensation involving aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This method presents a green and efficient route for the synthesis of diverse pyrano[2,3-c]pyrazoles, indicating their importance in synthetic organic chemistry and potential biological applications (Bhosle et al., 2016).

Anticancer Scaffolds

A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been synthesized and evaluated for their anticancer activity. Utilizing a Brønsted acid ionic liquid as a catalyst, these compounds were prepared under solvent-free conditions and showed promising anticancer activity against various human cancer cell lines. This study not only highlights the potential therapeutic applications of these compounds but also emphasizes the importance of green chemistry approaches in the development of anticancer drugs (Nimbalkar et al., 2017).

Novel Spiro and Condensed Indole Derivatives

Research employing NiO nanoparticles as a catalyst has developed an efficient method for synthesizing novel spiro[indoline-3,4′-pyrano[2,3-c]thiazole]carbonitriles and condensed thiazolo[5′′,4′′:5′,6′]pyrano[4′,3′:3,4]furo[2,3-b]indole derivatives. This approach showcases the utility of NiO nanoparticles in facilitating Knoevenagel condensation followed by Michael addition, underlining the potential of these compounds in medicinal chemistry and materials science (Sachdeva et al., 2013).

特性

IUPAC Name |

6-amino-2'-methyl-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-oxolane]-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-3-4-10-11-13(18-17-10)20-12(16)9(7-15)14(11)5-6-19-8(14)2/h8H,3-6,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSGXBZFMUKTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)OC(=C(C23CCOC3C)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

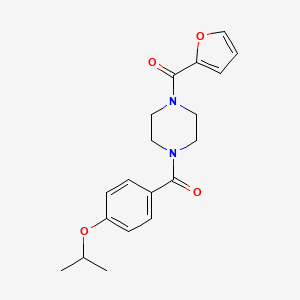

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

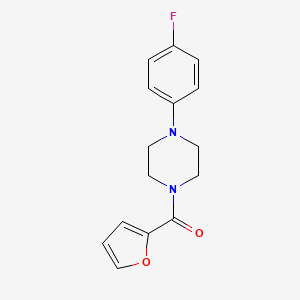

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

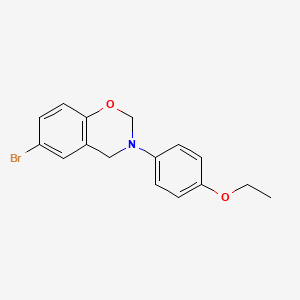

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)